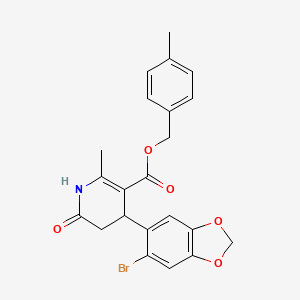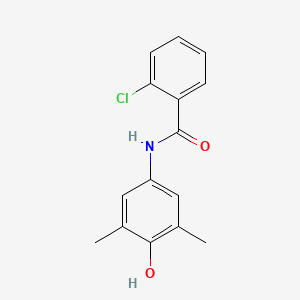![molecular formula C18H22N6O3 B5600516 3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600516.png)
3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C18H22N6O3 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.17533859 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Therapeutic Applications
Antihypertensive Agents : Research on similar spirolinked compounds has demonstrated their potential as antihypertensive agents. Compounds with modifications at the 8 position, especially those substituted with ethyl and benzoyl groups, have been prepared and tested for their antihypertensive activity in spontaneous hypertensive rats. The study highlights the significance of the ethyl substitution at the 4 position for maximal activity, indicating a direction for further modification and optimization of similar compounds (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonists : Another area of application is the development of non-peptide tachykinin NK2 receptor antagonists, which are critical for treating respiratory disorders. Spiropiperidines, including compounds with structural resemblance to the chemical , have shown potent NK2 receptor antagonism. These findings suggest the utility of such compounds in designing new treatments for diseases like asthma and chronic obstructive pulmonary disease (Smith et al., 1995).
Structural Analogues and Their Applications
Pyrrolizidine Alkaloid Analogs : The chemical interactions and synthesis pathways of compounds structurally related to "3-ethyl-8-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one" have been explored for creating bridged analogs of pyrrolizidine alkaloids. These compounds are of interest due to their biological activity and potential medicinal applications, providing a basis for the development of new therapeutic agents (Konovalova et al., 2013).
Cycloaddition Products for Medicinal Chemistry : Cycloaddition reactions involving methylenelactams and nitrones to produce 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives have been documented. These derivatives are significant for their potential application in medicinal chemistry, particularly due to their structural features, which could be exploited in drug design and synthesis (Chiaroni et al., 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, the future research directions could focus on exploring these biological activities further and developing new pharmaceutical applications.
Eigenschaften
IUPAC Name |
3-ethyl-8-[4-(2-methyltetrazol-5-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-3-23-12-18(27-17(23)26)8-10-24(11-9-18)16(25)14-6-4-13(5-7-14)15-19-21-22(2)20-15/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNZPGNIGYWDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=NN(N=N4)C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl 3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5600434.png)


![1-methyl-4-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5600469.png)
![N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE](/img/structure/B5600472.png)
![N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5600476.png)
![1-(2-ethoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5600479.png)
![2-(butylthio)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B5600485.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5600493.png)


![3-(dimethylamino)-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B5600517.png)
![(4-chloro-3-fluorophenyl)-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone](/img/structure/B5600524.png)
